4-Methyl-6-(trifluoromethyl)nicotinic acid

Descripción general

Descripción

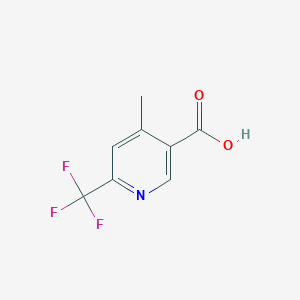

4-Methyl-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of nicotinic acid, characterized by the presence of a methyl group at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring

Métodos De Preparación

The synthesis of 4-Methyl-6-(trifluoromethyl)nicotinic acid can be achieved through several routes. One common method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions. The intermediate product undergoes cyclization and subsequent hydrolysis to yield the desired compound .

Another method involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. This compound is subjected to hydrogenation in the presence of a palladium catalyst and sodium acetate in ethanol, followed by hydrolysis to obtain this compound .

Análisis De Reacciones Químicas

4-Methyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

4-MTFN serves as a significant scaffold for the development of new pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity. Notably, it has been investigated as a precursor in synthesizing pyridine carboxamides that inhibit Hepatitis C virus non-structural protein 5B polymerase, a critical enzyme for viral replication.

Anticonvulsant Drug Development

Research published in Bioorganic & Medicinal Chemistry Letters explores the potential of 4-MTFN as a lead compound for anticonvulsant drugs. The study highlights its structural properties that may contribute to anticonvulsant activity, making it a candidate for further drug development.

Herbicidal Activity

In agricultural research, 4-MTFN has shown promising herbicidal activity against certain broadleaf weeds. A study in the Journal of Agricultural and Food Chemistry demonstrated its potential as a selective herbicide in rice paddies, indicating its utility in crop management and pest control strategies.

Development of Anticonvulsants

A notable case study involved the evaluation of 4-MTFN derivatives for their anticonvulsant properties. Researchers synthesized various analogs and tested their efficacy using animal models, leading to the identification of several promising candidates that exhibited significant anticonvulsant activity compared to existing medications.

Herbicide Efficacy Trials

In another study focused on agricultural applications, field trials were conducted to assess the efficacy of 4-MTFN as a herbicide. The results indicated effective control of specific weed species without adversely affecting rice crops, demonstrating its potential as an environmentally friendly herbicide alternative.

Mecanismo De Acción

The mechanism of action of 4-Methyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes and receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

4-Methyl-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:

4-(Trifluoromethyl)nicotinic acid: Lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.

6-Methyl-4-(trifluoromethyl)nicotinic acid: Has the methyl and trifluoromethyl groups at different positions, leading to variations in its chemical and biological properties.

2-Methyl-6-(trifluoromethyl)nicotinic acid: Another positional isomer with distinct reactivity and applications.

Actividad Biológica

4-Methyl-6-(trifluoromethyl)nicotinic acid (4-MTFN) is a derivative of nicotinic acid characterized by a methyl group at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring. This compound has garnered attention due to its unique biological properties and potential applications in various fields, including medicinal chemistry and agriculture.

- Molecular Formula: C8H6F3NO2

- Molecular Weight: 201.14 g/mol

- CAS Number: 261635-74-9

4-MTFN exhibits biological activity through several mechanisms, primarily involving its interaction with enzymes and cellular receptors:

- Enzyme Inhibition: It acts as a precursor for synthesizing pyridine carboxamides, which are known inhibitors of HCV NS5B polymerase, thereby impacting viral replication pathways .

- Cellular Effects: The compound influences cell signaling pathways, gene expression, and metabolic processes, potentially modulating various cellular functions.

- Transport and Distribution: Understanding its transport within cells is crucial, as it affects the compound's overall biological efficacy.

Antiviral Properties

Research indicates that 4-MTFN can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, it has been shown to inhibit HCV NS5B polymerase effectively, making it a candidate for antiviral drug development .

Herbicidal Activity

4-MTFN demonstrates herbicidal properties against certain weed species. This suggests its potential utility in agricultural applications as a selective herbicide.

Anti-inflammatory and Antimicrobial Effects

Preliminary studies indicate that 4-MTFN may possess anti-inflammatory and antimicrobial properties, although further research is needed to fully elucidate these effects and their mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-MTFN:

-

Antiviral Studies:

- A study evaluating various derivatives of nicotinic acid found that compounds with trifluoromethyl groups exhibited enhanced inhibitory activity against HCV NS5B polymerase compared to their non-fluorinated counterparts.

- In vitro assays demonstrated that 4-MTFN significantly reduced viral load in infected cell lines.

-

Herbicidal Efficacy:

- Field trials indicated that 4-MTFN effectively controlled specific weed populations without adversely affecting crop yield, showcasing its potential as an environmentally friendly herbicide.

- Pharmacological Investigations:

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)nicotinic acid | Lacks methyl group at 4-position | Moderate antiviral activity |

| 6-Methyl-4-(trifluoromethyl)nicotinic acid | Methyl and trifluoromethyl at different positions | Varies; specific studies required |

| 2-Methyl-6-(trifluoromethyl)nicotinic acid | Another positional isomer | Distinct reactivity; less studied |

Propiedades

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZZCZADLDCJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595956 | |

| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261635-74-9 | |

| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.